molecular formula C18H34NaO2 B12058526 cis-6-Octadecenoic acid sodium salt

cis-6-Octadecenoic acid sodium salt

Cat. No.: B12058526
M. Wt: 305.5 g/mol
InChI Key: LAVLFKDINIGZBD-USGGBSEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-6-Octadecenoic acid sodium salt: , also known as petroselinic acid sodium salt, is a monounsaturated fatty acid. It is a positional isomer of oleic acid, with the double bond located at the 6th carbon from the carboxyl end. This compound is commonly found in various plant oils, particularly in coriander and fennel oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pure petroselinic acid (cis-6-Octadecenoic acid) can be achieved through acid soap crystallization at 4°C in methanol, followed by two urea segregations at room temperature and crystallization at -30°C in acetone . This method ensures high purity and is relatively straightforward.

Industrial Production Methods: Industrial production of cis-6-Octadecenoic acid sodium salt typically involves the extraction of petroselinic acid from plant oils, followed by neutralization with sodium hydroxide to form the sodium salt. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: cis-6-Octadecenoic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.

    Substitution: The carboxyl group can undergo esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Acid chlorides or anhydrides in the presence of a base for esterification; amines for amidation.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Stearic acid.

    Substitution: Esters, amides.

Scientific Research Applications

cis-6-Octadecenoic acid sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-6-Octadecenoic acid sodium salt involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. The compound’s effects on lipid metabolism and signaling pathways are also of significant interest in research .

Comparison with Similar Compounds

    Oleic acid (cis-9-Octadecenoic acid): A monounsaturated fatty acid with the double bond at the 9th carbon.

    Elaidic acid (trans-9-Octadecenoic acid): The trans isomer of oleic acid.

    Linoleic acid (cis,cis-9,12-Octadecadienoic acid): A polyunsaturated fatty acid with two double bonds.

Uniqueness: cis-6-Octadecenoic acid sodium salt is unique due to the position of its double bond at the 6th carbon, which imparts distinct chemical and biological properties compared to other octadecenoic acids. Its specific configuration influences its reactivity and interaction with biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H34NaO2

Molecular Weight

305.5 g/mol

InChI

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/b13-12-;

InChI Key

LAVLFKDINIGZBD-USGGBSEESA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCC(=O)O.[Na]

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.